3-Amino-4-iodo-1H-pyrazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

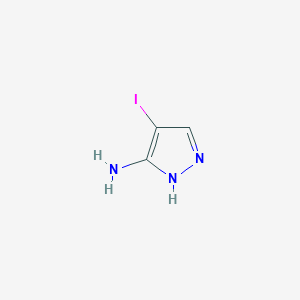

3-Amino-4-iodo-1H-pyrazole is a heterocyclic compound with the empirical formula C3H4IN3 . It is a solid substance with a molecular weight of 208.99 . The compound is also known by its synonyms 4-Iodo-1H-pyrazol-3-amine and 4-Iodo-3-aminopyrazole .

Molecular Structure Analysis

The molecular structure of this compound is represented by the SMILES stringNc1n[nH]cc1I . The InChI key for the compound is CPVCVVMJPIOKMN-UHFFFAOYSA-N . Physical and Chemical Properties Analysis

This compound is a solid substance . It has a melting point range of 143-149 °C . The compound is classified as a heterocyclic building block .Scientific Research Applications

Applications in Organic Synthesis and Medicinal Chemistry

3-Amino-4-iodo-1H-pyrazole and its derivatives are pivotal in the field of organic synthesis and medicinal chemistry due to their versatility and biological significance. For instance, 3-iodo-1H-pyrazolo[3,4-b]pyridines, obtained through iododediazonation of 3-amino-1H-pyrazolo[3,4-b]pyridines, serve as crucial intermediates. They engage in various coupling reactions like Suzuki, Heck, Stille, and Sonogashira conditions, demonstrating the compound's adaptability in creating diverse chemical structures (Lavecchia, Guillaumet, & Berteina‐Raboin, 2004). Moreover, the 3(5)-aminopyrazoles, including this compound, are extensively utilized as precursors in synthesizing condensed heterocyclic systems, showcasing their importance in developing complex molecules with potential pharmaceutical applications (Secrieru, O’Neill, & Cristiano, 2019).

Role in Corrosion Inhibition and Antimicrobial Applications

The utility of this compound extends into areas like corrosion inhibition and antimicrobial activity. Derivatives of this compound have demonstrated high efficiency as corrosion inhibitors, protecting metals like copper from dissolution in basic mediums. This property is vital for extending the lifespan of metal components in various industries (Sayed, Azab, Anwer, Raouf, & Negm, 2018). Additionally, these derivatives have shown promising antimicrobial activities, outperforming conventional bactericide agents in certain cases. This highlights their potential in developing new antimicrobial agents to combat various bacterial strains (Sayed, Azab, Anwer, Raouf, & Negm, 2018).

Contributions to Medicinal Chemistry and Drug Discovery

This compound's derivatives are not limited to industrial applications but also play a significant role in drug discovery and medicinal chemistry. For instance, the synthesis of complex heteroaromatic scaffolds using these compounds is integral to developing kinase inhibitors and other cancer drug targets. The ability to manipulate the molecule into various functionalized forms enables the exploration of new pharmacological activities and drug development (Smyth, Matthews, Horton, Hursthouse, & Collins, 2010).

Safety and Hazards

Future Directions

Mechanism of Action

Target of Action

The primary target of 3-Amino-4-iodo-1H-pyrazole is the respiratory system

Mode of Action

It is known that pyrazole derivatives can act as kinase inhibitors , suggesting that this compound might interact with its targets to inhibit their activity

Biochemical Pathways

Given its potential role as a kinase inhibitor , it could impact a variety of cellular processes regulated by kinases, such as cell growth, differentiation, and apoptosis.

Result of Action

Some pyrazole derivatives have shown significant inhibitory activity in vitro , suggesting that this compound might also exert notable effects at the molecular and cellular levels.

Biochemical Analysis

Biochemical Properties

Pyrazole derivatives are known to interact with various enzymes and proteins . The amino group in 3-Amino-4-iodo-1H-pyrazole could potentially form hydrogen bonds with biomolecules, while the iodine atom might be involved in halogen bonding .

Cellular Effects

Pyrazole derivatives have been reported to influence cell function, including cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is plausible that the compound could bind to biomolecules, inhibit or activate enzymes, and induce changes in gene expression .

Properties

IUPAC Name |

4-iodo-1H-pyrazol-5-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4IN3/c4-2-1-6-7-3(2)5/h1H,(H3,5,6,7) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPVCVVMJPIOKMN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NNC(=C1I)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4IN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00510997 |

Source

|

| Record name | 4-Iodo-1H-pyrazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00510997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.99 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81542-51-0 |

Source

|

| Record name | 4-Iodo-1H-pyrazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00510997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-AMINO-4-IODO-1H-PYRAZOLE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Methylimidazo[1,2-a]pyridin-5-amine](/img/structure/B112966.png)

![1'-Boc-1,2-dihydro-5-methoxy-2-oxo-spiro[3H-indole-3,4'-piperidine]](/img/structure/B112975.png)

![[2-amino-1-(naphthalen-1-yl)ethyl]dimethylamine](/img/structure/B112977.png)